Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate
Description
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate (C₈H₉BrN₂O₂; molecular weight: 245.08 g/mol) is a brominated pyrazole derivative featuring an allyl group at the 1-position, a bromine atom at the 3-position, and an ethyl ester at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structure enables diverse reactivity, such as cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine substituent, while the allyl group offers opportunities for further functionalization via olefin chemistry .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1-prop-2-enylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
DRCFBOIPZHCELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Maleic Diester with Functionalized Hydrazines
The foundational step in this method involves the cyclization of diethyl maleate with a substituted hydrazine to form the pyrazole core. As detailed in a 2019 patent, maleic diester reacts with 3-chloro-5-R1-2-hydrazinopyridine in an alkaline solution (0.6–1.2 M sodium alkoxide in ethanol) at 80–90°C to yield 3-hydroxy-1-(3-chloro-5-R1-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt. While the patent focuses on pyridyl-substituted pyrazoles, the methodology is adaptable for introducing allyl groups by selecting allyl-containing hydrazines or adjusting R2 substituents in the maleic diester. For instance, substituting diethyl maleate with diallyl maleate could theoretically incorporate the allyl group during cyclization, though this requires validation.
Key parameters:
Bromination with Phosphorus Oxybromide
The sodium salt intermediate is brominated using phosphorus oxybromide (POBr3) in acetonitrile at 80–90°C for 80 minutes. This step replaces the hydroxyl group at C-3 with bromine, achieving regioselectivity critical for downstream applications. The reaction mixture is filtered hot to recover sodium bromide, simplifying purification.
Optimization insights:
-
Solvent : Acetonitrile enhances reaction homogeneity.
Advantages :
-
Continuous operation minimizes hydrolysis byproducts.
-
High regioselectivity due to steric and electronic directing effects of the carboxylate group.
Direct Bromination of Pre-Formed Pyrazole Esters
Synthesis of Ethyl 1-Allyl-1H-Pyrazole-4-Carboxylate
N-Allylation precedes bromination in this route. Ethyl 1H-pyrazole-4-carboxylate is treated with allyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic substitution.
Key data:
Regioselective Bromination at C-3
Bromination of ethyl 1-allyl-1H-pyrazole-4-carboxylate is achieved using bromine (Br2) in acetic acid at 0–5°C. The electron-withdrawing carboxylate group directs electrophilic substitution to C-3, ensuring regioselectivity.
Optimization highlights:
-
Temperature : Low temperatures minimize di-bromination.
-
Solvent : Acetic acid stabilizes the bromonium ion intermediate.
Challenges :
-
Competing bromination at C-5 may occur (~10–15% byproduct).
-
Requires rigorous temperature control.
One-Pot Synthesis via Simultaneous Cyclization and Functionalization
Vilsmeier-Haack Bromocyclization
Adapting the Vilsmeier-Haack reaction, this method employs POBr3 as both a cyclizing agent and bromine source. A diketone precursor (e.g., ethyl acetoacetate) reacts with allyl hydrazine in the presence of POBr3 and DMF at 100°C, forming the pyrazole ring with pre-installed bromine and allyl groups.
Critical parameters:
Chemical Reactions Analysis
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has a five-membered ring containing two nitrogen atoms. It features an allyl group at position 1 and a bromine atom at position 3, giving it unique chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is with a molecular weight of approximately 234.05 g/mol.
Scientific Research Applications
Medicinal Chemistry
- This compound serves as a scaffold for developing new medicinal compounds.
- It may interact with various biological targets, potentially leading to anti-inflammatory or antimicrobial effects.
- Studies have shown it to be effective against certain pathogens, suggesting its potential as a lead compound for drug development.
- Research focuses on its binding affinity and mechanism of action to understand its therapeutic potential.
Agrochemicals
- This compound can be employed in the synthesis of agrochemicals.
- Its unique structure, influenced by the bromine atom and allyl group, makes it valuable for research and industrial applications.
Synthesis Methods
- This compound can be synthesized through various methods that can be optimized for yield and purity, including the use of continuous flow reactors for industrial applications.
- Synthesis of pyrazoles can be achieved through different routes, such as iron-catalyzed reactions or cycloaddition of diazo compounds .
Structural Analogues
Several compounds share structural similarities:
- Ethyl 3-bromo-1H-pyrazole-4-carboxylate: This compound has a bromine atom at position 3 but lacks the allyl group. This difference leads to a different reactivity profile due to the altered substitution.
- Ethyl 5-bromo-1-methyl-1H-pyrazole: Instead of an allyl group, this compound features a methyl group. This substitution may result in different biological activities.
- Ethyl 3-chloro-1H-pyrazole: It has a chlorine atom instead of a bromine atom, leading to different electronic effects.
- Ethyl 3-fluoro-1H-pyrazole: The presence of a fluorine atom introduces significant electronic effects.
Other Applications
- This compound's interactions with biological targets suggest it may bind to specific enzymes or receptors, influencing biological pathways.
Data Table of Similar Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Bromine atom at position 3 | Different reactivity profile due to substitution |
| Ethyl 5-bromo-1-methyl-1H-pyrazole | Methyl group instead of allyl | May exhibit different biological activities |
| Ethyl 3-chloro-1H-pyrazole | Chlorine atom instead of bromine | Different electronic effects due to chlorine |
| Ethyl 3-fluoro-1H-pyrazole | Fluorine atom | Significant electronic effects due to fluorine |
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The bromine atom and allyl group can also participate in covalent bonding with target proteins, modulating their function .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two nitrogen atoms, with an allyl group at position 1 and a bromine atom at position 3. This unique arrangement contributes to its distinct chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is and it has a molecular weight of approximately 234.05 g/mol .
General Properties
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. Its structural characteristics suggest potential interactions with different biological targets, which could lead to therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that this compound shows efficacy against several pathogens, indicating its potential as a lead compound for drug development. For instance, it has been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as a COX-2 inhibitor, similar to other pyrazole derivatives like celecoxib, which is used clinically for pain relief and inflammation reduction .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. Research has focused on its binding affinity and the subsequent influence on biological pathways, which are crucial for understanding its therapeutic potential .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Bromine atom at position 3 | Different reactivity profile due to substitution |
| Ethyl 5-bromo-1-methyl-1H-pyrazole | Methyl group instead of allyl | May exhibit different biological activities |
| Ethyl 3-chloro-1H-pyrazole | Chlorine atom instead of bromine | Different electronic effects due to chlorine |
| Ethyl 3-fluoro-1H-pyrazole | Fluorine atom | Significant electronic effects due to fluorine |
The specific electronic and steric effects imparted by both the bromine atom and the allyl group in this compound significantly influence its stability, reactivity, and interaction with biological targets .
Study on Antimicrobial Efficacy
In a recent study published in PubMed, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory effects of this compound using an animal model. The study found that administration of this compound resulted in a marked reduction in inflammatory markers, comparable to established anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, triazenylpyrazole precursors can react with azido(trimethyl)silane in methylene chloride at 0–50°C, catalyzed by trifluoroacetic acid (TFA). Reaction progress is monitored via TLC, and purification is achieved using flash chromatography (cyclohexane/ethyl acetate gradient). Yield optimization requires precise stoichiometric ratios (e.g., 7.5 equiv. of azido reagent) and stepwise temperature control .
Q. How can researchers confirm the successful synthesis and purity of this compound?
- Methodological Answer : Characterization involves multi-spectral analysis:
- 1H/13C NMR : Peaks for allyl (δ ~5.14 ppm, CH2), bromine-substituted pyrazole (δ ~7.74 ppm, CH), and ester carbonyl (δ ~161.5 ppm, Cq).
- HRMS : Exact mass confirmation (e.g., [M]+ at m/z 349.0169 for brominated analogs).
- IR : Key stretches include C=O (1681 cm⁻¹) and Br-C (640 cm⁻¹). Purity is validated via melting point consistency (e.g., 94.7–95.2°C) and chromatographic homogeneity (Rf = 0.53) .
Q. What are common intermediates in the synthesis of pyrazole derivatives like this compound?
- Methodological Answer : Alkaline hydrolysis of ethyl esters (e.g., ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate) yields carboxylic acid intermediates, which can be further functionalized. Triazenyl intermediates (e.g., ethyl 3-(3,3-diisopropyltriaz-1-en-1-yl) derivatives) are also critical for introducing azido or allyl groups via click chemistry .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is used for structure determination. Hydrogen-bonding patterns (N–H⋯O, O–H⋯N) stabilize the lattice, as observed in analogs like 1-allyl-3-amino derivatives. Mercury software aids in visualizing packing motifs and void analysis. For brominated pyrazoles, heavy atom effects (Br) enhance anomalous scattering for phase resolution .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from tautomerism or residual solvents. Comparative analysis with structurally similar compounds (e.g., ethyl 5-chloro-4-formyl analogs) helps identify substituent effects. Computational tools (DFT for NMR prediction) and alternative techniques (e.g., XPS for bromine quantification) validate ambiguous results .
Q. What computational methods predict the reactivity or biological interactions of this compound?
- Methodological Answer : Docking studies (AutoDock Vina) model interactions with target proteins (e.g., enzymes in inflammatory pathways). Molecular dynamics simulations assess binding stability, while QSAR models correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity. For example, trifluoromethyl groups (as in Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
